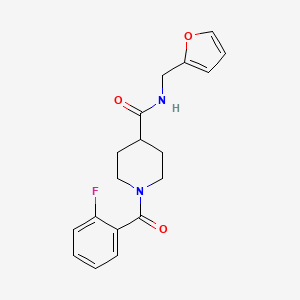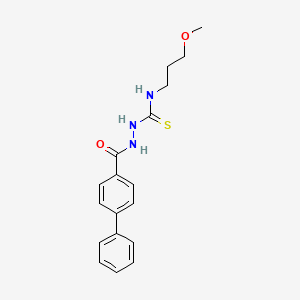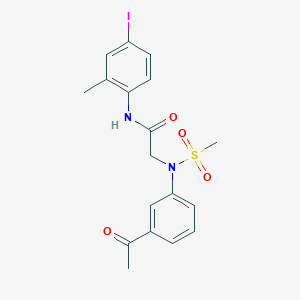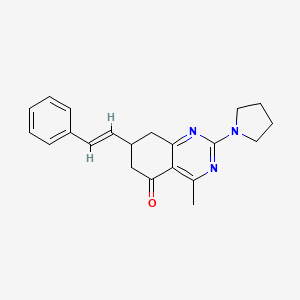
1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as FP1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. The compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological activities. FP1 has shown promising results in various studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively investigated.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. It has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its potential therapeutic benefits in various areas of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide to minimize its toxicity and side effects.
Direcciones Futuras
There are various future directions for the study of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One potential direction is the investigation of its potential therapeutic benefits in other areas of scientific research, such as cardiovascular disease and diabetes. Another potential direction is the development of more potent and selective derivatives of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide that can target specific enzymes and signaling pathways involved in cancer cell proliferation and neurodegeneration. Further studies are also needed to determine the optimal dosage, administration route, and safety profile of 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in humans.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in various areas of scientific research. In particular, it has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-fluorobenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-6-2-1-5-15(16)18(23)21-9-7-13(8-10-21)17(22)20-12-14-4-3-11-24-14/h1-6,11,13H,7-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQGYGYFDDPFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4740761.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4740778.png)


![4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4740810.png)
![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)


![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)
![3-chloro-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4740849.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B4740859.png)